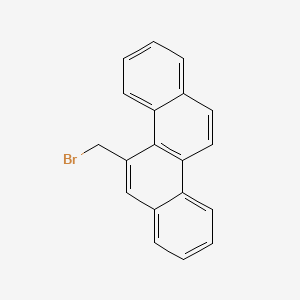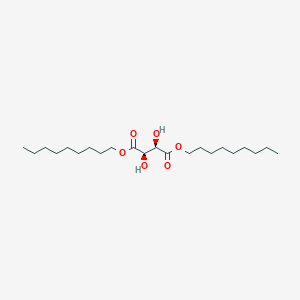
Zinc, chloroselenophene-2-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloroselenophene-2-yl- is a compound that combines zinc with a chloroselenophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc, chloroselenophene-2-yl- typically involves the reaction of chloroselenophene with a zinc source. One common method is the reaction of chloroselenophene with zinc chloride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of zinc, chloroselenophene-2-yl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, chloroselenophene-2-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and selenophene derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation states or different chemical forms.
Substitution: The chloroselenophene moiety can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield selenophene oxides, while substitution reactions can produce a variety of functionalized selenophenes.
Applications De Recherche Scientifique
Zinc, chloroselenophene-2-yl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is being explored, including its use in the development of new pharmaceuticals and as a tool in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in areas where zinc and selenium play crucial roles.
Industry: The compound is used in the production of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which zinc, chloroselenophene-2-yl- exerts its effects involves its interaction with molecular targets and pathways. Zinc ions can act as catalytic or structural components in various enzymes, while the chloroselenophene moiety can participate in redox reactions and other chemical processes. These interactions can influence cellular functions and biochemical pathways, making the compound valuable in both research and practical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc oxide: Known for its use in sunscreens and as a semiconductor material.
Zinc chloride: Commonly used in chemical synthesis and industrial applications.
Selenophene derivatives: Used in organic electronics and as intermediates in chemical synthesis.
Uniqueness
Zinc, chloroselenophene-2-yl- is unique due to the combination of zinc and chloroselenophene, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity set it apart from other zinc or selenophene compounds.
Propriétés
| 84109-18-2 | |
Formule moléculaire |
C4H3ClSeZn |
Poids moléculaire |
230.9 g/mol |
Nom IUPAC |
chlorozinc(1+);2H-selenophen-2-ide |
InChI |
InChI=1S/C4H3Se.ClH.Zn/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
Clé InChI |
HDENUNUGKFSYJY-UHFFFAOYSA-M |
SMILES canonique |
C1=C[Se][C-]=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)




![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)

![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
